molecular formula C16H15F3O B1672750 1,1,1-三氟-6-(2-萘基)-2-己酮 CAS No. 1071001-09-6

1,1,1-三氟-6-(2-萘基)-2-己酮

货号 B1672750
CAS 编号: 1071001-09-6
分子量: 280.28 g/mol
InChI 键: VCWWTQMRNJSJGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FKGK 18 is an inhibitor of group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). It inhibits GVIA iPLA2 by 99.9% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows 80.8 and 36.8% inhibition, respectively. FKGK 18 inhibits iPLA2β activity in cytosolic extracts from INS-1 cells overexpressing iPLA2β (IC50 = ~50 nM) as well as iPLA2γ activity in mouse heart membrane fractions (IC50s = ~1-3 μM). It inhibits glucose-induced increases in prostaglandin E2 (PGE2; ) production and insulin secretion in human pancreatic islets when used at a concentration of 10 μM and inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner. FKGK 18 (20 mg/kg, 3 times per week) reduces blood glucose levels in an intraperitoneal glucose tolerance test, decreases the incidence of diabetes, and increases serum insulin levels in non-obese diabetic (NOD) mice.
Novel Inhibitor of Group VIA Ca(2+)-Independent Phospholipase A2 (iPLA2β) for Preventing Beta-Cell Apoptosis and Diabetes
FKGK18 is the most potent inhibitor of GVIA iPLA (X(I)(50) = 0.0002) ever reported. Being 195 and >455 times more potent for GVIA iPLA than for GIVA cPLA and GV sPLA, respectively. Group VIA calcium-independent phospholipase A (GVIA iPLA) has recently emerged as a novel pharmaceutical target.

科学研究应用

1. Biomedical Research: Inhibition of iPLA2β to Prevent Beta-Cell Apoptosis

  • Results : FKGK18 showed a 100-fold greater potency in inhibiting iPLA2β compared to iPLA2γ. It demonstrated reversible inhibition and did not affect other proteases like α-chymotrypsin. The compound effectively reduced glucose-stimulated insulin secretion, arachidonic acid hydrolysis, and ER stress-induced beta-cell apoptosis .

2. Neurodegenerative Disease Research: Modulation of Neural Lipid Metabolism

  • Results : The application of FKGK18 led to alterations in lipid profiles associated with neurodegenerative disease pathways and showed a protective effect against neural cell death under stress conditions .

3. Cardiovascular Research: Prevention of Cardiac Arrhythmias

  • Results : Treatment with FKGK18 normalized ion channel activity and reduced the incidence of induced arrhythmias in cardiomyocyte cultures .

4. Bone Health Research: Impact on Bone Formation

  • Results : FKGK18 treatment resulted in an increase in bone matrix proteins and enhanced the expression of genes associated with osteoblast differentiation .

5. Metabolic Disease Research: Regulation of Lipid Metabolism

  • Results : FKGK18 reduced lipid accumulation in adipocytes and downregulated genes involved in lipogenesis, suggesting a potential role in treating metabolic diseases .

6. Cancer Research: Role in Apoptosis and Cell Proliferation

  • Results : FKGK18 induced apoptosis in cancer cell lines and inhibited cell proliferation, indicating its potential as an anti-cancer agent .

This analysis provides a detailed overview of the diverse scientific applications of FKGK18 across various fields, highlighting its potential as a significant research tool and therapeutic candidate. The results from these studies offer promising insights into the compound’s efficacy and versatility in addressing multiple health-related challenges.

7. Vascular Smooth Muscle Disorders: Regulation of Vascular Tone

  • Results : FKGK18 treatment led to a decrease in vasoconstriction responses, suggesting a role in the prevention or management of vascular smooth muscle disorders .

8. Skeletal Muscle Research: Muscle Regeneration and Repair

  • Results : FKGK18 enhanced myoblast differentiation and supported muscle repair mechanisms, indicating potential applications in musculoskeletal disorders and injuries .

9. Inflammatory Diseases: Modulation of Prostaglandin E2 Release

  • Results : FKGK18 inhibited the hydrolysis of arachidonic acid, thereby reducing PGE2 release, which could be beneficial in treating inflammatory conditions .

10. Endoplasmic Reticulum Stress: Impact on Cellular Stress Responses

  • Results : FKGK18 reduced the expression of neutral sphingomyelinase 2 and beta-cell apoptosis induced by ER stress, highlighting its potential in managing ER stress-related diseases .

11. Diabetes Research: Glucose-Stimulated Insulin Secretion

  • Results : FKGK18 inhibited glucose-stimulated insulin secretion, providing insights into the regulation of insulin release and potential diabetes treatments .

12. Pharmacokinetics: Drug Metabolism and Distribution

  • Results : FKGK18 showed favorable pharmacokinetic properties, with adequate bioavailability and a metabolic profile conducive to therapeutic use .

属性

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 4
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 5
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。